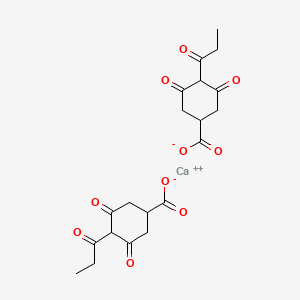
Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate is a complex organic compound that features a calcium ion coordinated to a cyclohexane ring substituted with a propanoyl group and two oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the propanoyl group: The propanoyl group can be introduced via Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation to form oxo groups:
Coordination with calcium: The final step involves the coordination of the cyclohexane derivative with a calcium salt, such as calcium chloride, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the propanoyl group or oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Carboxylic acids.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions and organic molecules, influencing various biochemical pathways. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium;3,5-dioxo-4-acetylcyclohexane-1-carboxylate: Similar structure but with an acetyl group instead of a propanoyl group.
Calcium;3,5-dioxo-4-butanoylcyclohexane-1-carboxylate: Similar structure but with a butanoyl group instead of a propanoyl group.
Uniqueness
Calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the propanoyl group, in particular, influences the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
calcium;3,5-dioxo-4-propanoylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12O5.Ca/c2*1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13;/h2*5,9H,2-4H2,1H3,(H,14,15);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZAPFZGSHYFGB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].CCC(=O)C1C(=O)CC(CC1=O)C(=O)[O-].[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22CaO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12279870.png)
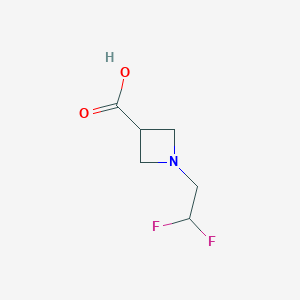
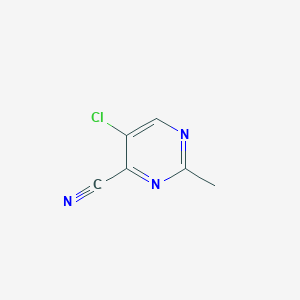

![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)
![3-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12279903.png)
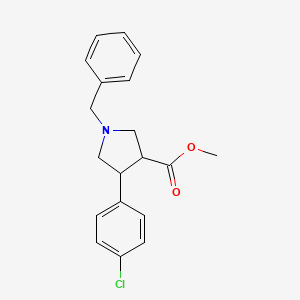

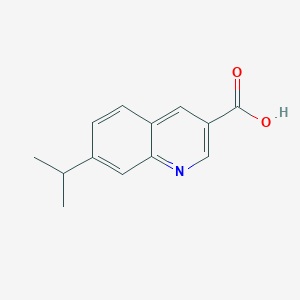

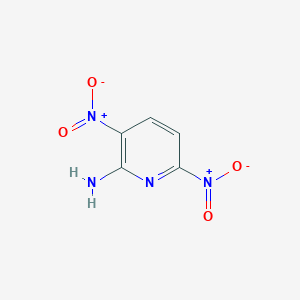
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
